3-(3-acetylanilino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(3-acetylanilino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetylanilino)-2H-1,2,4-triazin-5-one typically involves the reaction of 3-aminoacetophenone with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(3-acetylanilino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-(3-acetylanilino)-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-acetylanilino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-acetylanilino)-4-oxobut-2-enoic acid
- N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide
- Ethyl 2-(acetylanilino)-acrylate
Uniqueness
3-(3-acetylanilino)-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3-(3-acetylanilino)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(16)8-3-2-4-9(5-8)13-11-14-10(17)6-12-15-11/h2-6H,1H3,(H2,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFSRPMYMPPBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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